molecular formula C10H20N2O B13288937 (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide

Cat. No.: B13288937
M. Wt: 184.28 g/mol
InChI Key: WIKVPSMLKFTOLP-AMDVSUOASA-N
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Description

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a propanamide scaffold with a stereogenic center at the 3-position, bearing both an amino group and a 2-methylcyclohexyl substituent. This structure is analogous to other cyclohexyl-containing propanamides which have been identified as potential scaffolds for developing biologically active molecules . Compounds within this structural class are frequently investigated for their potential to interact with biological targets. For instance, hydroxyethylamine (HEA) analogs, which share some functional group similarities, have been identified as promising microtubule assembly inhibitors in anti-cancer research, binding at the colchicine site on α-β tubulin heterodimers . The chiral and structural properties of this compound make it a valuable intermediate for synthesizing more complex molecules, such as β-amino amides, which are often explored for their antimicrobial and cytotoxic activities . Researchers can utilize this compound as a versatile synthon in the design and development of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1

InChI Key

WIKVPSMLKFTOLP-AMDVSUOASA-N

Isomeric SMILES

CC1CCCCC1[C@@H](CC(=O)N)N

Canonical SMILES

CC1CCCCC1C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Chiral Amino Amide Formation via Ammonolysis of Esters or Nitriles

A common approach to synthesize amino amides involves:

  • Preparation of an appropriate ester or nitrile precursor bearing the cyclohexyl substituent.
  • Conversion of the ester or nitrile to the amide via ammonolysis or reduction.
  • Introduction or preservation of stereochemistry during these steps.

For example, methods described for related compounds such as 3-amino-2,2-dimethylpropionamide involve:

  • Esterification of hydroxymethyl carboxylic acids to form esters.
  • Protection of hydroxyl groups.
  • Ammonolysis (reaction with ammonia) to convert esters to amides with retention of stereochemistry.

Stereoselective Addition to Chiral Cyclohexyl Precursors

The 2-methylcyclohexyl substituent can be introduced by:

  • Starting from chiral 2-methylcyclohexanone or related cyclohexyl derivatives.
  • Performing stereoselective nucleophilic addition or substitution reactions to install the amino and amide groups at the 3-position.

Use of Chiral Auxiliaries or Catalysts

To ensure the (3R) configuration, asymmetric synthesis techniques may be employed, including:

  • Use of chiral catalysts in addition or amidation steps.
  • Resolution of racemic mixtures by chiral chromatography or crystallization.

Detailed Preparation Method (Inferred and Analogous)

Based on the preparation of structurally related compounds such as 3-amino-2,2-dimethylpropionamide, a plausible synthetic route for (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is as follows:

Step Reaction Description Reagents/Conditions Outcome
1. Synthesis of chiral 2-methylcyclohexyl-substituted precursor Starting from 2-methylcyclohexanone, perform stereoselective addition of a nucleophile to introduce a side chain at the 3-position Chiral catalyst, nucleophile, low temperature Chiral intermediate with defined (3R) stereochemistry
2. Formation of ester intermediate Esterification of the carboxyl group with alcohol (e.g., methanol) under acid catalysis Methanol, acid catalyst (H2SO4 or HCl), reflux Ester intermediate suitable for ammonolysis
3. Ammonolysis to amide Reaction of ester with ammonia solution under reflux to convert ester to primary amide NH3 (aq), reflux, 6-8 hours This compound
4. Purification Extraction, drying, and recrystallization or chromatography Organic solvents (ethyl acetate, toluene), drying agents Pure target compound

This method parallels the three-step process of esterification, protection (if necessary), and ammonolysis described for similar amino amides.

Research Findings and Yields

From analogous compounds, yields for such three-step syntheses vary but are generally in the 60-80% range for the ammonolysis step, with overall yields depending on stereoselectivity and purification efficiency. For example, in the preparation of 3-amino-2,2-dimethylpropionamide:

Embodiment Step 1: Esterification Yield (%) Step 3: Ammonolysis Yield (%) Notes
1 74 80 Using methyl esters and 28% ammonia solution reflux for 6h
3 74 60 Variation in ester type and reaction time
5 70 70.6 Using isopropyl ester variant

These data suggest that careful control of reaction conditions and choice of ester can optimize yield and purity.

Analytical and Purification Techniques

  • Gas Chromatography (GC) is used to monitor esterification completeness.
  • Reflux times and temperatures are optimized to maximize conversion.
  • pH adjustment and extraction with ethyl acetate followed by drying over anhydrous sodium sulfate are standard.
  • Final purification often involves distillation under reduced pressure or recrystallization.

Challenges and Considerations

  • The toxicity and handling of reagents such as potassium cyanide (used in some related syntheses) restrict their industrial applicability.
  • Achieving high enantiomeric purity requires chiral catalysts or resolution techniques.
  • Side reactions and byproduct formation necessitate chromatographic purification in some cases.
  • The steric bulk of the 2-methylcyclohexyl group may influence reaction rates and stereoselectivity.

Summary Table of Preparation Method

Step No. Reaction Type Key Reagents Conditions Expected Yield (%) Notes
1 Esterification Hydroxyl acid + Methanol + Acid catalyst Reflux 6h, acid catalysis ~70-75 Ester intermediate formation
2 Protection (optional) Acyl chlorides, base Room temp N/A Protect hydroxyl if present
3 Ammonolysis Ammonia solution (28%) Reflux 6-8h 60-80 Conversion to amide

Scientific Research Applications

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The cyclohexyl ring provides structural rigidity and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The 2-methylcyclohexyl group distinguishes this compound from analogs with aromatic or heterocyclic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Functional Group Key Features Reference
(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide 2-Methylcyclohexyl Not provided Not provided Amide Alicyclic, branched substituent N/A
(3R)-3-Amino-3-(3-chlorophenyl)propanamide HCl 3-Chlorophenyl C₉H₁₂Cl₂N₂O 235.11 Amide Aromatic, electron-withdrawing Cl
(3R)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide 2,5-Dichlorothiophen-3-yl C₇H₈Cl₂N₂OS 239.12 Amide Heteroaromatic, dual Cl substituents
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl 3-Methylphenyl C₇H₁₆ClNO₂ 181.66 Ester Aromatic, ester linkage
Methyl 3-amino-3-cyclobutylpropanoate Cyclobutyl Not provided Not provided Ester Smaller alicyclic ring

Key Observations :

  • Aromatic vs. In contrast, the 2-methylcyclohexyl group likely reduces polarity, improving lipid solubility and membrane permeability.
  • Ring Size and Strain : The cyclobutyl analog () introduces ring strain due to its four-membered structure, which may destabilize the compound compared to the six-membered cyclohexyl group in the target molecule .
  • Functional Group Impact: Ester-containing analogs (e.g., ethyl 3-amino-3-(3-methylphenyl)propanoate) are prone to hydrolysis, whereas the amide group in the target compound offers greater metabolic stability .

Biological Activity

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide, a compound with significant structural features, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a propanamide functional group attached to a cyclohexyl moiety. Its molecular formula is C11_{11}H19_{19}N2_2O, with a molar mass of approximately 197.28 g/mol. The structural configuration contributes to its biological activity and interaction with various receptors.

Research indicates that this compound may interact with several receptor systems, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are common therapeutic targets. The compound's ability to modulate these receptors can lead to various physiological effects.

Potential Interactions

  • Gastrin-Releasing Peptide Receptors : Studies have shown that compounds structurally related to this compound can act as agonists or antagonists for gastrin-releasing peptide receptors, influencing intracellular calcium mobilization in neutrophils .
  • TRPM8 Channels : There is evidence suggesting that similar compounds can activate TRPM8 channels, which are involved in sensory perception and thermoregulation. Activation of these channels can lead to increased intracellular calcium levels, contributing to various biological responses .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays:

  • Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines. For instance, modifications in the structure can enhance or diminish this activity, highlighting the importance of stereochemistry .
  • Neurotransmitter Receptor Interactions : Investigations into its binding affinity with neurotransmitter receptors have shown potential implications for treating neurological disorders. The compound's interactions may modulate neurotransmission pathways, offering therapeutic avenues for conditions such as anxiety or depression.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

Study Findings Implications
Study 1 Identified as a potent FPR2 agonist with nanomolar EC50_{50} valuesPotential use in inflammatory conditions
Study 2 Demonstrated inhibition of secretion in bacterial type III secretion systemsPossible application in antimicrobial therapies
Study 3 Showed antiproliferative effects on cancer cell linesSuggests potential as an anticancer agent

Q & A

Q. Q1. What synthetic strategies are effective for achieving high enantiomeric purity in (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide?

Answer: Enantioselective synthesis is critical due to the chiral center at the 3R position. Key approaches include:

  • Chiral Auxiliaries : Use of (R)-configured tert-butoxycarbonyl (Boc) groups to direct stereochemistry during alkylation or amidation steps .
  • Asymmetric Catalysis : Nickel- or palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to control stereoselectivity .
  • Resolution Techniques : Chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis .

Q. Q2. How can researchers validate the structural conformation of the 2-methylcyclohexyl moiety in this compound?

Answer: Conformational analysis requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify axial/equatorial methyl group positioning via coupling constants and NOE effects .
  • X-ray Crystallography : Resolve crystal structures to confirm chair/boat cyclohexane conformations .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. Q3. How do steric effects from the 2-methylcyclohexyl group influence reactivity in nucleophilic substitution reactions?

Answer: The bulky 2-methylcyclohexyl group impacts reaction kinetics and regioselectivity:

  • Steric Hindrance : Reduces reaction rates in SN2 mechanisms but favors SN1 pathways due to carbocation stabilization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states .
  • Case Study : Substitution at the amide nitrogen with methyl iodide showed 40% yield in DMF vs. <10% in THF, highlighting solvent dependency .

Q. Q4. What analytical methods resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies in enzyme inhibition data (e.g., IC50 variability) may arise from:

  • Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) .
  • Purity Issues : Trace impurities (e.g., diastereomers) alter activity. Validate purity via LC-MS and 2D NMR .
  • Target Selectivity : Use isoform-specific assays (e.g., kinase panels) to distinguish off-target effects .

Q. Q5. What in silico strategies predict the compound’s metabolic stability and toxicity?

Answer: Computational tools enhance preclinical profiling:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hERG liability .
  • Metabolite Identification : Molecular docking (AutoDock Vina) to simulate interactions with hepatic enzymes like CYP3A4 .
  • Toxicity Alerts : Rule-of-five violations (e.g., molecular weight >500) flagged via ChemAxon .

Methodological Guidance

Q. Q6. How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Answer:

  • Protection/Deprotection : Use acid-labile groups (e.g., Boc) for amine protection to avoid side reactions .
  • Low-Temperature Steps : Perform acylations at −20°C to prevent racemization .
  • Inline Monitoring : ReactIR or HPLC tracking to halt reactions at optimal conversion (e.g., 85–90%) .

Q. Q7. What spectroscopic techniques differentiate between cis/trans isomers in related propanamide derivatives?

Answer:

  • IR Spectroscopy : Amide I band shifts (1680–1650 cm⁻¹) indicate hydrogen bonding patterns .
  • NOESY NMR : Cross-peaks between the methylcyclohexyl group and amide proton confirm spatial proximity in cis isomers .
  • CD Spectroscopy : Cotton effects at 220–240 nm correlate with absolute configuration .

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